molecular formula C15H21FN3O2P B12600320 N-(Di(pyrrolidin-1-yl)phosphoryl)-4-fluorobenzamide CAS No. 879480-51-0

N-(Di(pyrrolidin-1-yl)phosphoryl)-4-fluorobenzamide

Cat. No.: B12600320
CAS No.: 879480-51-0
M. Wt: 325.32 g/mol
InChI Key: KTSXBMRZJIMRHH-UHFFFAOYSA-N
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Description

N-(Di(pyrrolidin-1-yl)phosphoryl)-4-fluorobenzamide is a compound that features a unique combination of a phosphoryl group, pyrrolidine rings, and a fluorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Di(pyrrolidin-1-yl)phosphoryl)-4-fluorobenzamide typically involves the reaction of 4-fluorobenzoyl chloride with di(pyrrolidin-1-yl)phosphoryl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(Di(pyrrolidin-1-yl)phosphoryl)-4-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The phosphoryl group can be oxidized to form phosphine oxides.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The fluorine atom on the benzamide ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce various substituted benzamides.

Scientific Research Applications

N-(Di(pyrrolidin-1-yl)phosphoryl)-4-fluorobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(Di(pyrrolidin-1-yl)phosphoryl)-4-fluorobenzamide involves its interaction with specific molecular targets. The phosphoryl group can interact with enzymes or receptors, modulating their activity. The pyrrolidine rings contribute to the compound’s binding affinity and specificity. The fluorobenzamide moiety can enhance the compound’s stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Di(pyrrolidin-1-yl)phosphoryl)-4-fluorobenzamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both pyrrolidine rings and a fluorobenzamide moiety enhances its potential for diverse applications.

Properties

CAS No.

879480-51-0

Molecular Formula

C15H21FN3O2P

Molecular Weight

325.32 g/mol

IUPAC Name

N-dipyrrolidin-1-ylphosphoryl-4-fluorobenzamide

InChI

InChI=1S/C15H21FN3O2P/c16-14-7-5-13(6-8-14)15(20)17-22(21,18-9-1-2-10-18)19-11-3-4-12-19/h5-8H,1-4,9-12H2,(H,17,20,21)

InChI Key

KTSXBMRZJIMRHH-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)P(=O)(NC(=O)C2=CC=C(C=C2)F)N3CCCC3

Origin of Product

United States

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